molecular formula C5H4F3NO B2976644 5-Methyl-4-(trifluoromethyl)-1,2-oxazole CAS No. 1823499-53-1

5-Methyl-4-(trifluoromethyl)-1,2-oxazole

Cat. No. B2976644
CAS RN: 1823499-53-1
M. Wt: 151.088
InChI Key: AYZOJSHQZIBLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have biochemical and physiological effects on living organisms. In

Mechanism of Action

The mechanism of action of 5-Methyl-4-(trifluoromethyl)-1,2-oxazole is not fully understood. However, it has been proposed that it may inhibit the activity of certain enzymes or proteins involved in inflammation, cancer, or bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 5-Methyl-4-(trifluoromethyl)-1,2-oxazole has biochemical and physiological effects on living organisms. It has been found to have anti-inflammatory effects by reducing the production of certain inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells and certain bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-Methyl-4-(trifluoromethyl)-1,2-oxazole is its high yield and purity when synthesized using the optimized method. This makes it suitable for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential applications.

Future Directions

There are several future directions for the study of 5-Methyl-4-(trifluoromethyl)-1,2-oxazole. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins it targets. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases or metabolic disorders. Additionally, further research can be conducted to optimize the synthesis method and improve the yield and purity of the compound.
In conclusion, 5-Methyl-4-(trifluoromethyl)-1,2-oxazole is a compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized, and it has been found to have biochemical and physiological effects on living organisms. Further research is needed to fully understand its mechanism of action and explore its potential applications.

Synthesis Methods

The synthesis of 5-Methyl-4-(trifluoromethyl)-1,2-oxazole involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with trifluoromethanesulfonic anhydride in the presence of a base. This reaction results in the formation of 5-Methyl-4-(trifluoromethyl)-1,2-oxazole in high yield and purity. This synthesis method has been optimized and can be easily scaled up for large-scale production.

Scientific Research Applications

5-Methyl-4-(trifluoromethyl)-1,2-oxazole has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been used as a building block in the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

5-methyl-4-(trifluoromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO/c1-3-4(2-9-10-3)5(6,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZOJSHQZIBLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(trifluoromethyl)-1,2-oxazole

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